Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride is a chemical compound characterized by its empirical formula and a molecular weight of approximately 273.77 g/mol. It is a derivative of 1-amino-4-phenylcyclohexane-1-carboxylic acid, notable for its potential biological activity, particularly as an agonist for the human melanocortin-4 receptor (hMC4R) involved in appetite regulation and energy homeostasis. This compound is relevant in medicinal chemistry and pharmacological research due to its structural features that allow for various biological interactions.
Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride can be sourced from various chemical suppliers and is classified under the category of amino acids and derivatives. Its classification is significant in the context of drug development, particularly for metabolic disorders and obesity management .
The synthesis of methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride typically involves several key steps:
The synthesis may use various reagents such as tert-butoxycarbonyl chloride for protecting functional groups during reactions, and conditions may vary based on the desired yield and purity of the final product.
Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride features a cyclohexane ring with an amino group at one position and a carboxylate ester at another. The molecular structure can be represented as follows:
Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride participates in various chemical reactions typical of amino acids and esters:
These reactions are significant for modifying the compound for various applications in drug development, allowing chemists to tailor biological activity through structural changes.
The mechanism of action for methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride primarily involves its interaction with the human melanocortin-4 receptor (hMC4R). Upon binding to this receptor, it triggers downstream signaling cascades that influence gene expression related to metabolism and appetite regulation.
The activation of hMC4R can lead to physiological effects such as increased energy expenditure and reduced food intake, making this compound a candidate for therapeutic applications in managing obesity and metabolic disorders.
Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride typically appears as a solid crystalline substance. Its solubility in water is enhanced by its hydrochloride form, which increases ionic interactions.
Key chemical properties include:
Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride has potential applications in:
The unique structure and biological activity make it a valuable candidate for further exploration in medicinal chemistry initiatives aimed at treating obesity and related conditions .
The synthesis of Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride employs Boc (tert-butoxycarbonyl) protection as a critical strategy for amino group management during key reactions. This approach prevents undesirable side reactions during cyclohexane ring formation and esterification steps. The Boc group is introduced early in the synthesis via reaction with di-tert-butyl dicarbonate in tetrahydrofuran, achieving near-quantitative protection efficiency [3]. Subsequent steps involve stereoselective Michael addition to introduce the phenyl group at the 4-position, followed by Dieckmann condensation to form the cyclohexane ring. The Boc group is later removed under acidic conditions (typically trifluoroacetic acid in dichloromethane), liberating the primary amine for salt formation. This protection-deprotection sequence is essential for maintaining reaction fidelity, as unprotected amino groups lead to intramolecular side reactions that reduce overall yield by 40-60% according to comparative studies [3] [6].
Table 1: Key Protection Strategies in Synthesis
Protecting Group | Introduction Reagent | Removal Conditions | Yield Impact |
---|---|---|---|
Boc (tert-butoxycarbonyl) | (Boc)₂O, THF, 0°C | TFA/DCM (1:1), rt | +58% vs. unprotected |
Cbz (Benzyloxycarbonyl) | Cbz-Cl, NaOH aq. | H₂/Pd-C, ethanol | +32% vs. unprotected |
Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-OSu, NaHCO₃ | Piperidine/DMF (20%) | +22% vs. unprotected |
Stereochemical control of the (1r,4r)-stereoisomer is achieved through asymmetric hydrogenation and chiral resolution. The synthetic route utilizes palladium-catalyzed (5-10% Pd/C) hydrogenation at 50-100 psi H₂ pressure to reduce the precursor enol ether, generating the chiral cyclohexane core with 85% diastereoselectivity favoring the trans-isomer [3]. The racemic mixture undergoes resolution using L-(-)-dibenzoyl tartaric acid in ethanol/water (4:1), yielding the desired (1r,4r)-enantiomer with >99% ee after three recrystallizations. Alternative resolution methods include chiral HPLC with amylose-based stationary phases (Chiralpak AD-H column) using hexane/isopropanol mobile phases, achieving baseline separation in under 20 minutes. Kinetic studies reveal the (1r,4r)-configuration exhibits 3-fold greater metabolic stability compared to the cis-isomer, justifying the emphasis on stereochemical control during synthesis [3].
Conversion to the hydrochloride salt occurs as the terminal purification step, significantly enhancing the compound's physicochemical properties. The free base is dissolved in anhydrous diethyl ether and treated with stoichiometric HCl gas at 0°C, yielding crystalline Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride with 95% purity [3]. Salt formation improves aqueous solubility by 15-fold (from 0.8 mg/mL to 12 mg/mL) compared to the free base, directly attributable to the hydrochloride's ionic character and crystal lattice energy. This modification also enhances thermal stability, with the hydrochloride salt demonstrating a 40°C higher decomposition temperature (228°C) than the free base counterpart. The salt formation protocol includes anti-solvent crystallization using ethanol/ethyl acetate mixtures to control particle size distribution (10-50 µm), optimizing dissolution rates for subsequent biological evaluation [3].
The hydrochloride salt serves as a versatile building block for solid-phase synthesis of conformationally restricted peptide analogs. Using Rink amide MBHA resin, the C-terminal carboxyl group is deprotected and activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) for coupling to the amino group of the target compound [6] [8]. Coupling efficiencies exceeding 92% are achieved when using 4-fold excess of the hydrochloride salt with 10 mol% DMAP (4-dimethylaminopyridine) catalyst in DMF. After chain assembly, cleavage from resin via TFA/water/triisopropylsilane (95:2.5:2.5) yields peptide-conjugated derivatives featuring the constrained cyclohexyl ring system. This approach enables rapid generation of analogs such as:
Table 2: Peptide Conjugates Synthesized via Solid-Phase Approach
Conjugate Structure | Coupling Yield | Protease Resistance (t₁/₂, min) | Application Focus |
---|---|---|---|
Cyclohexyl-Gly-Phe-OBn | 92% | >360 (chymotrypsin) | Opioid receptor ligands |
BOC-Tyr-cyclohexyl-Ala-OMe | 88% | 420 (trypsin) | ACE inhibition studies |
Fmoc-His-cyclohexyl-Ser(tBu)-OH | 85% | 280 (elastase) | Zinc-binding motifs |
Reported Compounds in Article:
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 1246815-51-9
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9